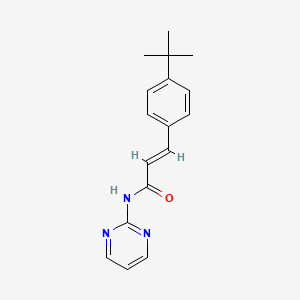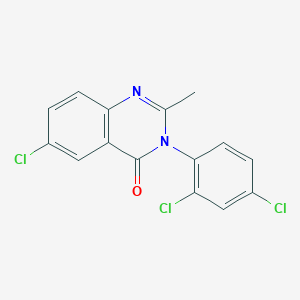
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Mechanism of Action
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a potent and selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and leading to the inhibition of cell growth, proliferation, and survival. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the autophosphorylation of EGFR and the downstream activation of the PI3K/AKT and MAPK/ERK signaling pathways.
Biochemical and Physiological Effects:
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular diseases, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, leading to the inhibition of atherosclerotic plaque formation and restenosis. Inflammatory disorders, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to reduce inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its potency and selectivity for EGFR tyrosine kinase inhibition. It is also relatively easy to synthesize and purify. However, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which can limit its therapeutic efficacy.
Future Directions
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several potential future directions for research, including its use in combination with other targeted therapies or chemotherapy for cancer treatment. It could also be studied in combination with other inhibitors of the EGFR signaling pathway, such as monoclonal antibodies or small molecule inhibitors of downstream signaling molecules. In cardiovascular diseases, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone could be studied in combination with other inhibitors of vascular smooth muscle cell proliferation and migration. Inflammatory disorders, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone could be studied in combination with other anti-inflammatory agents or immunomodulators. Additionally, the development of more potent and selective EGFR inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves several steps, including the reaction of 2,4-dichlorobenzonitrile with methyl anthranilate in the presence of a base to form 2,4-dichloro-3-(methylcarbamoyl)benzoic acid. The acid is then converted to the corresponding acid chloride by reacting with thionyl chloride, followed by the reaction with 6-chloro-2-methylquinazolin-4(3H)-one in the presence of a base to form 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. In cancer, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth and proliferation. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been studied in preclinical models of cancer, where it showed promising results in inhibiting tumor growth and metastasis.
In cardiovascular diseases, EGFR has been implicated in the pathogenesis of atherosclerosis, restenosis, and cardiac hypertrophy. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerotic plaques and restenosis. It has also been studied in animal models of cardiac hypertrophy, where it showed a reduction in cardiac hypertrophy and fibrosis.
In inflammatory disorders, EGFR has been shown to play a role in the regulation of inflammation and immune response. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been studied in animal models of inflammatory bowel disease, where it showed a reduction in inflammation and tissue damage.
properties
IUPAC Name |
6-chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-19-13-4-2-9(16)6-11(13)15(21)20(8)14-5-3-10(17)7-12(14)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKCZRSAQVRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

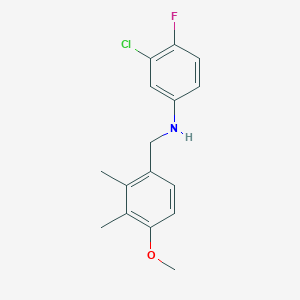
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)
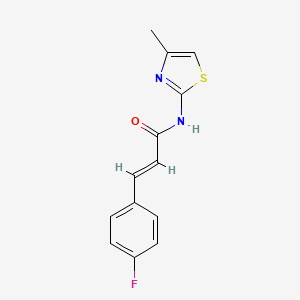
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
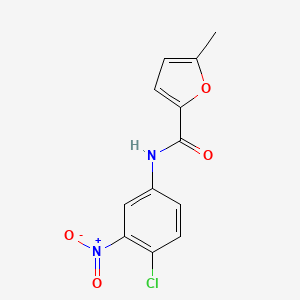
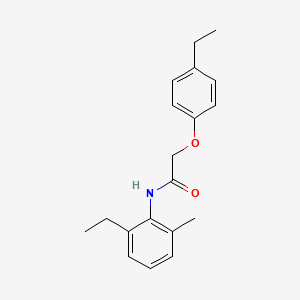
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)
